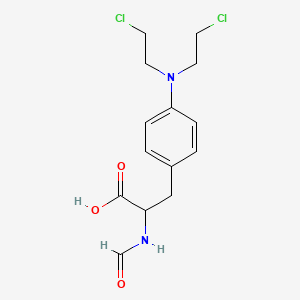

(S)-N-Formylsarcolysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOLNCDBPYJDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954256 | |

| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35849-41-3, 26367-45-3, 32526-17-3 | |

| Record name | N-Formylmelphalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formyl-L-sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Formylsarcolysine: A Technical Overview of Its Predicted Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on (S)-N-Formylsarcolysine is limited in publicly available literature. The following information is a technical guide based on the well-documented properties of its parent compound, (S)-Sarcolysine (Melphalan), and established principles of N-formylation chemistry. All properties and protocols should be considered predictive and require experimental validation.

Executive Summary

This compound is a derivative of the potent alkylating agent (S)-Sarcolysine, also known as Melphalan.[1][2] Melphalan is a cornerstone therapy for multiple myeloma and other cancers, exerting its cytotoxic effects through DNA alkylation.[3][4] The introduction of an N-formyl group to the alpha-amino acid moiety of sarcolysine is hypothesized to modify its physicochemical properties, potentially influencing its solubility, membrane permeability, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[5] This document provides a comprehensive overview of the predicted chemical properties, a hypothetical synthesis protocol, and the expected mechanism of action of this compound, based on the established characteristics of its parent compound and known chemical transformations.

Core Chemical Properties

The chemical properties of this compound are extrapolated from those of (S)-Sarcolysine (Melphalan). The N-formylation adds a formyl group (-CHO) to the primary amine of the amino acid structure.

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of this compound and its parent compound.

| Property | (S)-Sarcolysine (Melphalan) | This compound (Predicted) | Reference / Justification |

| Synonyms | L-Sarcolysine, Melphalan, L-PAM | N-Formyl-L-sarcolysine, N-Formylmelphalan | Standard chemical nomenclature.[1][2] |

| Appearance | Off-white to buff powder | Expected to be a solid, likely a white to off-white powder | Based on the physical state of the parent compound.[1][2] |

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | C₁₄H₁₈Cl₂N₂O₃ | Addition of a CHO group to the molecular formula of Sarcolysine.[2][4][6] |

| Molecular Weight | 305.20 g/mol | 333.21 g/mol | Calculated based on the addition of a formyl group (28.01 g/mol ) to the molecular weight of Sarcolysine.[2][4][6] |

| Solubility | Practically insoluble in water, soluble in dilute mineral acids | Potentially altered solubility profile compared to the parent compound. | N-formylation can modify the polarity and hydrogen bonding capabilities of the molecule. |

| Stability | Undergoes hydrolysis in aqueous solutions. | Expected to undergo hydrolysis, particularly at the chloroethyl groups. | The reactive bis(2-chloroethyl)amino group is the primary site of degradation.[7] |

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a proposed method based on modern, mild N-formylation techniques suitable for complex amino acids, designed to be selective and minimize racemization.[5]

Objective: To selectively formylate the primary α-amino group of (S)-Sarcolysine.

Reagents:

-

(S)-Sarcolysine (Melphalan)

-

Formic Acid (HCO₂H)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

-

Sodium Bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

1% Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (S)-Sarcolysine (1 equivalent) in a mixture of DMF and H₂O (e.g., 1:1 v/v) to a concentration of approximately 0.2 M.

-

Addition of Reagents: To the stirred solution, add formic acid (5 equivalents), sodium bicarbonate (10 equivalents), and Oxyma (2 equivalents).[5]

-

Initiation of Reaction: Add EDCI (2 equivalents) to the reaction mixture.[5]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by adding 1% aqueous HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Predicted Mechanism of Action

The biological activity of this compound is expected to be primarily dictated by its sarcolysine moiety. The core mechanism of action is DNA alkylation.[4][7][8]

-

Cellular Uptake: Melphalan is transported into cells via amino acid transporters, such as LAT1 and LAT2.[8] The N-formylation may alter the affinity for these transporters, potentially affecting the rate and selectivity of cellular uptake.

-

Activation: Like other nitrogen mustards, the bis(2-chloroethyl)amino group of sarcolysine cyclizes to form a highly reactive aziridinium ion intermediate.[8] This is the active alkylating species.

-

DNA Alkylation: The aziridinium ion electrophilically attacks nucleophilic sites on DNA, primarily the N7 position of guanine residues.[4][7][9]

-

Cross-linking: As a bifunctional alkylating agent, sarcolysine can react a second time, forming DNA inter-strand or intra-strand cross-links.[7][10][11]

-

Cytotoxicity: These DNA cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][12] This cytotoxic effect is generally observed in both resting and rapidly dividing cells.[7]

The N-formyl group is not expected to participate directly in DNA alkylation. However, it may influence the drug's PK/PD properties, such as absorption, distribution, metabolism, and excretion (ADME), which could modulate its overall therapeutic efficacy and toxicity profile.[5]

Caption: Predicted mechanism of action for this compound.

Conclusion

This compound represents a chemically modified version of the well-established anticancer agent, sarcolysine. While its fundamental mechanism of action is predicted to remain the alkylation of DNA, the addition of an N-formyl group presents an opportunity to refine its pharmacological properties. The synthesis is feasible through established chemical methods. Further research is essential to experimentally validate the predicted properties, synthesis, and biological activity of this compound to determine its potential as a novel therapeutic agent.

References

- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sarcolysin | C13H18Cl2N2O2 | CID 4053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Melphalan - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of (S)-N-Formylsarcolysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Formylsarcolysine, the N-formylated derivative of the alkylating agent sarcolysine (melphalan), is a compound of interest in medicinal chemistry and drug development. The introduction of a formyl group to the alpha-amino acid functionality can modulate the parent drug's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially leading to altered pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, focusing on methodologies that ensure the preservation of the chiral integrity of the starting material and accommodate the reactive bis(2-chloroethyl)amino moiety. Detailed experimental protocols for three selected methods, a summary of expected quantitative data, and visualizations of the synthetic pathways are presented to aid researchers in the efficient synthesis of this target compound.

Introduction

Sarcolysine, also known as melphalan, is a phenylalanine derivative of nitrogen mustard that has been a cornerstone in the treatment of multiple myeloma and other cancers for decades. Its mechanism of action involves the alkylation of DNA, leading to strand breakage and inhibition of DNA replication and transcription in rapidly dividing cancer cells. Chemical modification of the sarcolysine backbone presents an opportunity to develop new analogues with improved therapeutic indices. N-formylation is a common strategy to modify the primary amino group of amino acids and peptides, often resulting in altered biological activity and pharmacokinetic properties. This guide outlines robust and adaptable synthetic routes for the preparation of this compound.

Physicochemical Properties of Sarcolysine

A critical consideration in the synthesis of this compound is the stability of the starting material, (S)-Sarcolysine. The bis(2-chloroethyl)amino group is susceptible to hydrolysis and other nucleophilic substitution reactions, particularly under harsh acidic or basic conditions. Therefore, the selection of a formylation method that proceeds under mild conditions is paramount to prevent the degradation of this key functional group.

| Property | Value |

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ |

| Molecular Weight | 305.2 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Sparingly soluble in water, soluble in dilute mineral acids and alkali hydroxides |

| Stability | Sensitive to heat, light, and moisture. The bis(2-chloroethyl)amino group is susceptible to hydrolysis. |

Recommended Synthetic Pathways

Based on established N-formylation techniques for amino acids and the need for mild reaction conditions, three primary methods are proposed for the synthesis of this compound.

Method 1: N-Formylation using Acetic Formic Anhydride

Acetic formic anhydride is a potent and widely used formylating agent that can be prepared in situ from formic acid and acetic anhydride or used as a pre-formed reagent.[1][2] This method is generally high-yielding and proceeds under relatively mild conditions.

-

Preparation of Acetic Formic Anhydride (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of acetic anhydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) to 0 °C.

-

Slowly add formic acid (1.0 eq.) to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 2 hours to generate the acetic formic anhydride.

-

N-Formylation: Dissolve (S)-Sarcolysine (1.0 eq.) in anhydrous THF and add it dropwise to the pre-formed acetic formic anhydride solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: N-Formylation using Formic Acid and a Carbodiimide Coupling Agent

The activation of formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), provides a mild and efficient method for the N-formylation of amino acids.[3][4] This approach avoids the use of a strong anhydride and generates a urea byproduct that can be removed by filtration.

-

Reaction Setup: In a round-bottom flask, suspend (S)-Sarcolysine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

-

Add formic acid (1.2 eq.) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.

-

Add the DCC solution dropwise to the sarcolysine/formic acid mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Method 3: N-Formylation using N-Formylsaccharin

N-Formylsaccharin is a stable, crystalline solid that serves as a mild and selective N-formylating agent.[5][6] The reaction proceeds under neutral conditions, and the saccharin byproduct is easily removed by an aqueous wash.

-

Reaction Setup: Dissolve (S)-Sarcolysine (1.0 eq.) in anhydrous THF or a mixture of THF and DMF in a round-bottom flask.

-

Add N-Formylsaccharin (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the saccharin byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude material by column chromatography on silica gel.

Quantitative Data

| Method | Formylating Agent | Typical Solvent | Reaction Time (h) | Typical Yield (%) | Reference |

| 1 | Acetic Formic Anhydride | THF | 4-6 | 85-95 | [1][2] |

| 2 | Formic Acid / DCC | DCM | 12-16 | 80-90 | [3][4] |

| 3 | N-Formylsaccharin | THF | 12-24 | 90-98 | [5][6] |

Visualizations

Synthesis Pathways

Caption: Proposed synthetic pathways for this compound.

Experimental Workflow: Method 2 (Formic Acid/DCC)

References

- 1. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(S)-N-Formylsarcolysine: Unraveling the Mechanism of a Novel Therapeutic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Initial comprehensive searches of scientific literature and drug databases have not yielded specific information on a compound designated as "(S)-N-Formylsarcolysine." This suggests that it may be a novel, preclinical, or proprietary compound not yet widely disclosed in the public domain. Consequently, this guide will address the user's request by providing a foundational understanding of related compounds and outlining a strategic approach for the elucidation of its mechanism of action, should it become available for study. This document will serve as a blueprint for researchers and drug development professionals to design and execute experiments aimed at characterizing the therapeutic potential of novel compounds, using the requested framework for data presentation and visualization.

Introduction: The Sarcolysine Scaffold in Drug Design

Sarcolysine, also known as melphalan, is an alkylating agent that has been a cornerstone of cancer chemotherapy for decades. Its mechanism of action involves the formation of covalent bonds with DNA, leading to DNA damage and apoptosis in rapidly dividing cancer cells. The modification of the sarcolysine scaffold, as suggested by the name "this compound," implies a strategic chemical alteration aimed at potentially improving its therapeutic index, overcoming resistance mechanisms, or targeting specific cellular pathways. The "(S)" designation indicates a specific stereoisomer, which can have profound implications for biological activity and target engagement. The N-formyl group could modulate the compound's solubility, stability, or interaction with biological targets.

Hypothetical Mechanisms of Action and Key Research Questions

Given the sarcolysine backbone, the primary hypothesized mechanism of action for this compound would be as a DNA alkylating agent. However, the N-formyl modification could introduce novel activities. Key research questions to elucidate its mechanism would include:

-

DNA Alkylation: Does this compound directly alkylate DNA? If so, what is the nature of the DNA adducts formed?

-

Cellular Uptake and Efflux: How does the compound enter and exit cells? Is it a substrate for any known drug transporters?

-

Enzymatic Activation/Metabolism: Is the N-formyl group cleaved or modified by cellular enzymes to an active form?

-

Signaling Pathway Modulation: Does the compound affect key signaling pathways involved in cell survival, proliferation, or apoptosis, independent of direct DNA damage?

-

Target Specificity: Does the compound exhibit selective toxicity towards specific cancer cell types or tissues?

Proposed Experimental Workflow for Mechanism of Action Studies

To address the key research questions, a systematic experimental approach is necessary. The following workflow outlines the critical experiments required to characterize the mechanism of action of a novel compound like this compound.

Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel anti-cancer compound.

Data Presentation: Structuring Quantitative Data

To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and concise tables. The following are examples of how data for a compound like this compound could be presented.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Tissue of Origin | This compound IC50 (µM) | Melphalan IC50 (µM) |

| MCF-7 | Breast Cancer | Data Not Available | Data Not Available |

| A549 | Lung Cancer | Data Not Available | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available | Data Not Available |

| K562 | Leukemia | Data Not Available | Data Not Available |

Table 2: In Vivo Tumor Growth Inhibition

| Tumor Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | p-value |

| MCF-7 Xenograft | Vehicle | - | 0 | - |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Melphalan | Data Not Available | Data Not Available | Data Not Available |

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are example protocols for key experiments that would be performed to characterize this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DNA Damage Assessment (γ-H2AX Immunofluorescence)

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.

Signaling Pathway Visualization

Should experimental data become available, visualizing the affected signaling pathways is essential for understanding the compound's mechanism of action. The following is a hypothetical representation of how this compound might induce apoptosis through a DNA damage-mediated pathway.

Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

While there is currently no public information available on "this compound," this guide provides a comprehensive framework for its potential mechanism of action and a clear roadmap for its preclinical characterization. The sarcolysine scaffold suggests a primary role as a DNA alkylating agent, but the N-formyl modification could confer novel properties that warrant thorough investigation. Future research should focus on the systematic experimental workflow outlined herein to elucidate its precise molecular targets and signaling pathways. Such studies will be critical in determining the therapeutic potential of this compound and its advancement as a clinical candidate. The structured data presentation and visualization methods proposed will be invaluable for the clear communication and interpretation of research findings within the scientific and drug development communities.

An In-Depth Technical Guide to the Discovery and History of (S)-N-Formylsarcolysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Formylsarcolysine, also known as N-formyl melphalan, is a derivative of the well-established alkylating agent melphalan. Melphalan, the L-isomer of sarcolysine, has been a cornerstone in the treatment of various cancers, particularly multiple myeloma. The addition of a formyl group to the alpha-amino acid functionality of melphalan represents a chemical modification aimed at potentially altering its physicochemical properties, cellular uptake, and biological activity. This technical guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and biological evaluation of this compound, drawing upon data from its parent compound and related derivatives.

Introduction: The Legacy of Phenylalanine Mustards

The history of this compound is intrinsically linked to the development of nitrogen mustards as therapeutic agents. Melphalan, or L-phenylalanine mustard, was first synthesized in the early 1950s.[1] It was designed to target melanoma cells by exploiting their high requirement for the amino acid phenylalanine, thus acting as a targeted delivery system for the cytotoxic nitrogen mustard moiety.[1] Melphalan exerts its anticancer effects by alkylating DNA, primarily at the N7 position of guanine residues.[2][3] This leads to the formation of inter- and intra-strand cross-links in the DNA, which inhibit DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[4][5]

The development of derivatives such as this compound is driven by the need to improve upon the therapeutic index of existing chemotherapeutics. Modifications to the parent molecule can influence factors such as solubility, membrane permeability, and susceptibility to drug resistance mechanisms.

Synthesis of this compound and its Derivatives

The synthesis of N-formylated derivatives of melphalan can be achieved through standard organic chemistry reactions. A general approach involves the reaction of the parent compound, melphalan, with a formylating agent.

Experimental Protocol: Synthesis of N-Formyl Melphalan Derivatives

A representative synthesis for a derivative of N-formyl melphalan is described below, adapted from the synthesis of related melphalan analogs.[2]

Materials:

-

Melphalan (L-sarcolysine)

-

N-formylmorpholine dimethylacetal (DMA–MOR)

-

Methanol

-

Appropriate amine for further derivatization (optional)

-

2,2-dimethoxypropane (DMP)

-

Concentrated hydrochloric acid

-

5 M solution of hydrogen chloride gas in ethyl acetate

Procedure:

-

N-Formylation (Hypothetical Step for this compound): While not explicitly detailed for N-formyl melphalan in the search results, a plausible initial step would involve the reaction of commercial melphalan with a suitable formylating agent. For the purpose of creating related amidine derivatives, a morpholine derivative of melphalan (MOR-MEL) is first synthesized.[2]

-

Synthesis of a Morpholine Derivative Intermediate: Commercial melphalan is reacted with a 50% molar excess of N-formylmorpholine dimethylacetal in methanol at room temperature for 1 hour.[2] The resulting morpholine derivative of melphalan (MOR–MEL) serves as a starting material for further modifications.[2]

-

Amine Derivatization (for related compounds): The MOR–MEL intermediate is then reacted with a 100% molar excess of a selected amine (e.g., thiomorpholine, indoline) in methanol at room temperature to yield the corresponding amine derivative of melphalan.[2]

-

Esterification: The amine derivatives are subsequently esterified using 2,2-dimethoxypropane in an acidic environment (approximately 10% addition of concentrated hydrochloric acid) to produce the corresponding methyl esters.[2]

-

Salt Formation: The final amine derivatives are converted to their hydrochloride salts using a 5 M solution of hydrogen chloride gas in ethyl acetate.[2]

This multi-step synthesis allows for the generation of a library of melphalan derivatives with modifications at both the amino and carboxyl groups, enabling structure-activity relationship studies.

Biological Activity and Data Presentation

Table 1: IC50 Values of Melphalan and its Derivatives in Human Cancer Cell Lines [2][6]

| Compound | IC50 (µM) in THP1 (Acute Monocytic Leukemia) | IC50 (µM) in HL60 (Promyelocytic Leukemia) | IC50 (µM) in RPMI8226 (Multiple Myeloma) |

| Melphalan (MEL) | 6.26 | 3.78 | 8.9 |

| EM-T-MEL | ~0.6 | ~0.75 | ~4.5 |

| EM-I-MEL | ~4.2 | >10 | >10 |

| EM-MOR-MEL | Not Reported | Not Reported | 3.6 |

| EE-MEL | Not Reported | Not Reported | 2.39 |

EM-T-MEL: Methyl ester of melphalan with a thiomorpholine-containing amidine group. EM-I-MEL: Methyl ester of melphalan with an indoline-containing amidine group. EM-MOR-MEL: Methyl ester of melphalan with a morpholine-containing amidine group. EE-MEL: Ethyl ester of melphalan.

Table 2: Genotoxicity of Melphalan and its Derivatives in THP1 Cells (4h Incubation) [2]

| Compound | DNA Damage (% DNA in comet tail) |

| Control | < 5% |

| Melphalan (MEL) | 5.5% |

| EM-I-MEL | 9.2% |

| EM-T-MEL | 11.7% |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (Resazurin Viability Assay)

This assay measures the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (e.g., THP1, HL60, RPMI8226)

-

Culture medium

-

Resazurin sodium salt solution

-

96-well plates

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., this compound, melphalan) for a specified duration (e.g., 48 hours).

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Genotoxicity Assay (Alkaline Comet Assay)

This assay detects DNA strand breaks in individual cells.

Materials:

-

Treated and untreated cells

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Gold)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Embed a single-cell suspension in low melting point agarose on a microscope slide.

-

Lyse the cells in a high-salt solution to form nucleoids.

-

Immerse the slides in an alkaline buffer to unwind the DNA.

-

Perform electrophoresis under alkaline conditions.

-

Neutralize and stain the DNA.

-

Visualize the "comets" under a fluorescence microscope and quantify the DNA damage (e.g., percentage of DNA in the tail).

Apoptosis Assay (Caspase Activity Assay)

This assay measures the activity of caspases, which are key executioners of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer

-

96-well plate

-

Fluorometer

Procedure:

-

Lyse the treated and untreated cells to release cellular contents.

-

Incubate the cell lysates with the caspase-specific fluorogenic substrate in an assay buffer.

-

Measure the fluorescence generated from the cleavage of the substrate over time.

-

Quantify the caspase activity relative to control cells.

Visualizations: Pathways and Workflows

Mechanism of Action of Melphalan and Potential Influence of N-Formylation

Caption: Mechanism of action of melphalan and the potential influence of N-formylation on its properties.

Experimental Workflow for Synthesis and Evaluation

Caption: Experimental workflow for the synthesis and biological evaluation of this compound and its derivatives.

Conclusion and Future Directions

This compound represents a targeted modification of the clinically significant anticancer agent melphalan. While direct experimental data for this specific compound is limited, the study of related derivatives suggests that modifications to the core melphalan structure can significantly impact its biological activity. The N-formyl group may alter the drug's physicochemical properties, potentially influencing its cellular uptake and interaction with its biological targets. Further research is warranted to synthesize and evaluate this compound to fully characterize its pharmacological profile and determine if this modification offers a therapeutic advantage over the parent compound. Such studies would contribute to the ongoing effort to develop more effective and selective cancer chemotherapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 6. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N-Formylsarcolysine structural analogs

An In-Depth Technical Guide to (S)-N-Formylsarcolysine Structural Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as N-formyl-melphalan, is a derivative of melphalan, a bifunctional alkylating agent that has been a cornerstone in the treatment of various cancers, particularly multiple myeloma.[1][2] Melphalan exerts its cytotoxic effects by creating cross-links within and between DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.[2] Despite its efficacy, the therapeutic potential of melphalan is often limited by its hydrophilic nature, which restricts its ability to passively diffuse across cell membranes, and the development of drug resistance.[3]

To address these limitations, researchers have focused on developing structural analogs of melphalan. The primary goals of these modifications are to enhance the compound's anticancer properties, improve its pharmacokinetic profile, and overcome resistance mechanisms.[4][5] Key strategies in the development of these analogs include the esterification of the carboxyl group and the substitution of the amino group with various moieties to modulate lipophilicity, cellular uptake, and biological activity.[1][4][5] This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of recently developed , with a focus on their potential as next-generation anticancer agents.

Synthesis of Melphalan Analogs

The synthesis of novel melphalan analogs typically involves a multi-step chemical process starting from commercially available melphalan. A common strategy involves the esterification of the carboxylic acid group and modification of the amino group.[4][5]

General Synthetic Pathway

A representative synthetic route to generate melphalan derivatives involves a three-stage process. The initial step is the reaction of melphalan with N-formylmorpholine dimethylacetal to yield a morpholine derivative. This intermediate then serves as a starting point for the synthesis of various analogs.[4]

References

- 1. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Melphalan hydrochloride used for? [synapse.patsnap.com]

- 3. Spotlight on Melphalan Flufenamide: An Up-and-Coming Therapy for the Treatment of Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of N-formylated Amino Acids: A Technical Guide for Researchers

Abstract

N-formylated amino acids, particularly N-formylmethionine (fMet), are potent signaling molecules that play a pivotal role in the innate immune system. Originating from bacteria and mitochondria, these molecules act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively. They are primarily recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are abundantly expressed on phagocytic leukocytes. This technical guide provides an in-depth overview of the biological activity of N-formylated amino acids, focusing on their interaction with FPRs, the downstream signaling cascades they initiate, and their pro-inflammatory and emerging anti-inflammatory roles. This document is intended for researchers, scientists, and drug development professionals engaged in immunology, inflammation, and related fields. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of innate immunity.

Introduction

The ability of the innate immune system to distinguish between self and non-self is fundamental to host defense. One of the key mechanisms in this process is the recognition of molecular patterns unique to pathogens or cellular damage. N-formylated amino acids, with N-formylmethionine being the archetypal example, represent such a pattern. In prokaryotes, protein synthesis is initiated with fMet, a feature absent in the cytosolic protein synthesis of eukaryotes.[1] Consequently, the presence of N-formylated peptides in the extracellular space is a strong indicator of bacterial invasion or tissue injury, leading to the release of mitochondrial contents.[2]

The primary receptors for N-formylated peptides are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs). In humans, this family consists of three members: FPR1, FPR2, and FPR3.[3] FPR1 exhibits high affinity for many N-formylated peptides and is considered the classical receptor for these ligands.[4] FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1), is a more promiscuous receptor, binding to a wider range of ligands, including both pro-inflammatory and anti-inflammatory molecules.[5] The function of FPR3 is the least characterized of the three.

Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical components of the acute inflammatory response.[6] This guide will delve into the specifics of these interactions and their functional consequences.

Quantitative Data: Ligand-Receptor Interactions

The interaction between N-formylated peptides and their receptors is characterized by specific binding affinities (Kd) and functional potencies (EC50). This data is crucial for understanding the structure-activity relationships and for the development of synthetic agonists and antagonists. The following table summarizes key quantitative data for the interaction of various N-formylated peptides with human FPR1 and FPR2.

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference(s) |

| N-formyl-Met-Leu-Phe (fMLP) | FPR1 | Radioligand Binding | pKd | 6.4 - 9.3 | Human neutrophils, L cells, RBL-2H3 | [7] |

| Calcium Mobilization | pEC50 | 4.6 | Human neutrophils, L cells, RBL-2H3 | [7] | ||

| FPR2 | Calcium Mobilization | EC50 | ~5 µM | HEK 293 | [8] | |

| N-formyl-Met-Ile-Phe-Leu (fMIFL) | FPR1, FPR2 | Not Specified | Not Specified | Not Determined | Mouse neutrophils, RBL-2H3 | [7] |

| N-formyl-Met-Tyr-Met-Lys-Phe-Lys (fMVMKFK) | FPR1, FPR2 | Calcium Mobilization | pEC50 | 6.1, 8.1 | HEK293 | [7] |

| fMMYALF (mitochondrial) | FPR1, FPR2 | Not Specified | EC50 | 10 - 160 nM | Not Specified | [9] |

| fMYFINILTL (mitochondrial) | FPR1, FPR2 | Not Specified | EC50 | 10 - 160 nM | Not Specified | [9] |

| fMLKLIV (mitochondrial) | FPR1, FPR2 | Not Specified | EC50 | 10 - 160 nM | Not Specified | [9] |

Signaling Pathways

The binding of N-formylated peptides to FPRs initiates a cascade of intracellular signaling events that are crucial for the subsequent cellular responses. The canonical pathway for FPR1 activation is detailed below.

FPR1 Signaling Cascade

Upon binding of an agonist like fMLP, FPR1, a G protein-coupled receptor, activates heterotrimeric G proteins of the Gi family.[3] This leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling cascades.

Experimental Protocols

The study of N-formylated amino acid activity relies on a set of key in vitro assays. Below are detailed protocols for three fundamental experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Boyden chamber apparatus

-

Polycarbonate membranes (e.g., 3-5 µm pore size)

-

Human neutrophils isolated from whole blood

-

Chemoattractant (e.g., fMLP)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions. Place the polycarbonate membrane between the upper and lower wells.

-

Loading: Add the chemoattractant solution (e.g., fMLP at various concentrations) to the lower wells. Add the neutrophil suspension to the upper wells. Include a negative control with assay buffer alone in the lower well.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields using a light microscope.

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control buffer.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

-

Human neutrophils

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 1 mM CaCl2)

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities

-

Agonist (e.g., fMLP)

Protocol:

-

Cell Loading: Resuspend isolated neutrophils in assay buffer. Add Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 to aid in dye solubilization. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Pellet the cells by gentle centrifugation and wash twice with fresh assay buffer to remove extracellular dye.

-

Measurement: Resuspend the cells in assay buffer and place them in the fluorometer or on the microscope stage.

-

Baseline Reading: Record the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulation: Add the agonist (e.g., fMLP) and continue to record the fluorescence ratio.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration.

Receptor Binding Assay (Radioligand)

This assay quantifies the binding of a ligand to its receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cells or purified neutrophils)

-

Radiolabeled ligand (e.g., [3H]fMLP)

-

Unlabeled competitor ligand (e.g., fMLP)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Protocol:

-

Reaction Setup: In microcentrifuge tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand. For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of the unlabeled ligand.

-

Incubation: Incubate the reactions at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration manifold. This separates the bound ligand (on the filter) from the free ligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Experimental Workflow Visualization

A typical research workflow to investigate the biological activity of a novel N-formylated peptide on neutrophils is outlined below.

Beyond Pro-inflammatory Effects: Emerging Roles

While the pro-inflammatory role of N-formylated peptides is well-established, recent evidence suggests a more nuanced role for these molecules and their receptors, particularly FPR2. FPR2 can be activated by anti-inflammatory and pro-resolving mediators such as Annexin A1 and Lipoxin A4.[5] The binding of these ligands to FPR2 can initiate signaling pathways that actively suppress inflammation and promote tissue repair. For instance, Annexin A1 binding to FPR2 can lead to the inhibition of neutrophil adhesion and transmigration, and the promotion of apoptosis in neutrophils, contributing to the resolution of inflammation.[3]

Conclusion

N-formylated amino acids are critical mediators of the innate immune response, acting as potent signals of bacterial infection and tissue damage. Their interaction with Formyl Peptide Receptors on leukocytes initiates a robust pro-inflammatory cascade essential for host defense. This technical guide has provided a comprehensive overview of their biological activity, including quantitative data on receptor interactions, detailed experimental protocols for their study, and visualizations of the key signaling pathways and experimental workflows. A deeper understanding of these processes is vital for researchers and drug development professionals aiming to modulate inflammatory responses in a variety of pathological conditions. The emerging anti-inflammatory roles of ligands for these receptors, particularly FPR2, open up new avenues for therapeutic intervention aimed at promoting the resolution of inflammation. Further research into the complex and sometimes opposing signals transduced by the FPR family will undoubtedly yield novel insights into the regulation of immunity and inflammation.

References

- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin A1 involved in the regulation of inflammation and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

role of (S)-N-Formylsarcolysine in peptide synthesis

An In-depth Technical Guide on the Role of N-Formylation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-formylation in peptide synthesis, a critical modification in the development of therapeutic peptides and research tools. While the specific compound (S)-N-Formylsarcolysine was not prominently featured in available literature, the principles and protocols detailed herein are broadly applicable to the N-formylation of various amino acid residues, including phenylalanine derivatives like sarcolysine.

N-formylation is the process of introducing a formyl group (-CHO) onto the N-terminus of a peptide or the side chain of an amino acid, such as the ε-amino group of lysine.[1][2] This modification is significant in both biological contexts and pharmaceutical development. In nature, N-formylated peptides are characteristic of bacterial proteins and act as potent chemoattractants for neutrophils, initiating an immune response.[2][3] In drug development, N-formylation can enhance the solubility of hydrophobic peptides and improve their pharmacokinetic and pharmacodynamic properties.[1] The formyl group is a small, minimally sterically hindering protecting group, making it a valuable tool in complex peptide synthesis.[1]

The Strategic Role of the N-Formyl Group in Peptide Synthesis

The N-formyl group serves as an effective protecting group in peptide synthesis due to its stability under various reaction conditions. It is resistant to the acidic conditions used for the cleavage of Boc (tert-butoxycarbonyl) protecting groups and the basic conditions for the removal of Fmoc (9-fluorenylmethoxycarbonyl) groups.[1] This orthogonality makes it compatible with the two major strategies of solid-phase peptide synthesis (SPPS).[1]

The primary applications of N-formylation in peptide synthesis include:

-

Temporary N-terminal protection: Preventing unwanted side reactions at the N-terminus during peptide chain elongation.[1]

-

Side-chain protection: Protecting the ε-amino group of lysine or the indole nitrogen of tryptophan.[1]

-

Mimicking post-translational modifications: Creating synthetic peptides that mirror naturally occurring formylated proteins for biological studies.[3][4]

-

Modulating biological activity: The introduction of a formyl group can significantly alter the biological activity of a peptide.

Quantitative Data on N-Formylation Protocols

The efficiency of N-formylation can be influenced by the chosen method, the peptide sequence, and the reaction conditions. Below is a summary of quantitative data from various on-resin N-formylation protocols.

| Formylation Method | Reagents | Reaction Time | Yield | Reference |

| One-Pot On-Resin N-Formylation | Formic acid, Acetic anhydride, Pyridine, DMF | 10-30 min | >90% | [2] |

| DCC-Activated Formylation | Formic acid, N,N'-dicyclohexylcarbodiimide (DCC), Diethyl ether | Overnight (4°C) | Significant | [5] |

| General Solid-Phase Formylation | Formylating reagent produced from formic acid and DCC | Overnight | High | [4] |

Detailed Experimental Protocols

Protocol 1: Rapid One-Pot On-Resin N-Formylation of Peptides

This protocol describes a fast and efficient method for the N-formylation of peptides directly on the solid support at room temperature.[2]

Materials:

-

Peptide-resin (with Fmoc-deprotected N-terminus)

-

Dimethylformamide (DMF)

-

Pyridine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Syringe with a frit for washing the resin

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a syringe fitted with a frit.

-

Reagent Addition: Drain the DMF. To the swollen resin, add fresh DMF to swell the resin, followed by pyridine (10 equivalents) and formic acid (10 equivalents).

-

Activation: Gently shake the mixture for 1 minute.

-

Formylation: Add acetic anhydride (5 equivalents) dropwise to the mixture while gently shaking. Continue to shake the reaction mixture for 10-30 minutes at room temperature.

-

Washing: After the reaction, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin.

-

Cleavage: The formylated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O; 95:2.5:2.5).[6]

Protocol 2: On-Resin N-Formylation using DCC Activation

This method involves the pre-activation of formic acid with DCC to create a potent formylating agent.[5]

Materials:

-

Peptide-resin (with Fmoc-deprotected N-terminus)

-

Formic acid

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Diethyl ether

-

N,N-dimethylformamide (DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O; 95:5:5)

Procedure:

-

Preparation of Formylating Reagent: Incubate formic acid with DCC in diethyl ether at 0°C for 4 hours.

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Formylation Reaction: Add the prepared formylating reagent to the swollen peptidyl-resin and incubate overnight at 4°C.

-

Washing: After incubation, thoroughly wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

-

Cleavage: Cleave the N-formylated peptide from the resin by incubating with a solution of TFA/TIS/H2O (95:5:5) for 3 hours.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the key workflows in peptide synthesis involving N-formylation.

Caption: Workflow of SPPS with On-Resin N-Formylation.

Caption: Rapid One-Pot N-Formylation Protocol Workflow.

Conclusion

N-formylation is a versatile and valuable technique in the field of peptide synthesis. Its application ranges from a strategic protecting group to a modulator of biological function, making it a key consideration for researchers in drug discovery and development. The protocols outlined in this guide provide efficient and high-yielding methods for the synthesis of N-formylated peptides, enabling further exploration of their therapeutic potential. While specific data on this compound is limited, the principles and procedures described offer a solid foundation for the formylation of a wide array of amino acid residues.

References

- 1. benchchem.com [benchchem.com]

- 2. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]

- 3. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Spectroscopic and Spectrometric Profiling of (S)-N-Formylsarcolysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound (S)-N-Formylsarcolysine. Given the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups. The guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with visualizations of a relevant biochemical pathway and a general analytical workflow.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR, IR, and MS data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | N-CHO (Formyl proton) |

| ~7.1-7.3 | Multiplet | 5H | Ar-H (Aromatic protons) |

| ~4.8 | Multiplet | 1H | α-CH (Methine proton) |

| ~3.1 | Multiplet | 2H | β-CH₂ (Methylene protons) |

| ~2.9 | Singlet | 3H | N-CH₃ (Methyl protons on Nitrogen) |

| >10 | Broad Singlet | 1H | COOH (Carboxylic acid proton) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175 | COOH (Carboxylic acid carbon) |

| ~165 | N-CHO (Formyl carbonyl carbon) |

| ~136 | Aromatic C (Quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~60 | α-CH (Methine carbon) |

| ~38 | β-CH₂ (Methylene carbon) |

| ~35 | N-CH₃ (Methyl carbon on Nitrogen) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid)[1][2][3][4] |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2][3] |

| ~1670 | Strong | C=O stretch (Amide I band, N-formyl) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1400 | Medium | O-H bend (Carboxylic acid)[3] |

| ~1250 | Medium | C-O stretch (Carboxylic acid)[3] |

| 750, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 207 | [M]+ (Molecular Ion) |

| 162 | [M - COOH]+ |

| 134 | [M - COOH - C₂H₄]+ (from β-cleavage) |

| 91 | [C₇H₇]+ (Tropylium ion) |

| 77 | [C₆H₅]+ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to improve the signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC column.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.

-

Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

Mandatory Visualizations

Phenylalanine Metabolism Pathway

Sarcolysine is a derivative of the essential amino acid phenylalanine. The following diagram illustrates a simplified overview of the major metabolic pathways of phenylalanine.[5][6][7][8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. echemi.com [echemi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. Reactome | Phenylalanine metabolism [reactome.org]

- 8. mun.ca [mun.ca]

(S)-N-Formylsarcolysine: An Analysis of Available Data on a Rare Melphalan Derivative

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for its potential therapeutic application. This technical guide addresses the solubility and stability of (S)-N-Formylsarcolysine, a derivative of the alkylating agent melphalan. However, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound.

This guide will, therefore, summarize the available information for the parent compound, sarcolysine (the racemic form of melphalan), and provide a theoretical framework for how N-formylation might influence its properties.

Executive Summary

Direct experimental data on the solubility and stability of this compound is not publicly available. Information regarding its parent compound, sarcolysine, is also limited, with most data pertaining to its clinically used L-isomer, melphalan. This document compiles the known properties of sarcolysine and discusses the anticipated effects of the N-formyl group on its solubility and stability based on general chemical principles. The lack of specific data underscores the need for foundational research on this compound.

Physicochemical Properties of Sarcolysine

Sarcolysine, or 4-[bis(2-chloroethyl)amino]-DL-phenylalanine, is the racemic mixture of melphalan. While some basic properties are documented, detailed experimental solubility and stability profiles are scarce.

Table 1: Physicochemical Properties of Sarcolysine

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | PubChem[1] |

| Molecular Weight | 305.20 g/mol | PubChem[1] |

| Calculated XLogP3 | -0.5 | PubChem[1] |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | Smolecule[2] |

| Storage Conditions | ||

| Short-term (days to weeks) | 0 - 4 °C, dry and dark | MedKoo Biosciences[3] |

| Long-term (months to years) | -20 °C | MedKoo Biosciences[3] |

Note: The storage conditions are for sarcolysine hydrochloride and suggest a degree of instability at ambient temperatures.

The Influence of N-Formylation on Physicochemical Properties

The addition of a formyl group to the alpha-amino group of sarcolysine to form this compound would introduce several changes to its molecular structure, which can be expected to alter its solubility and stability.

Anticipated Effects on Solubility

The N-formylation of an amino acid can have a variable effect on its solubility. The introduction of the formyl group removes the basicity of the amino group and introduces a polar amide bond. This could potentially:

-

Decrease aqueous solubility at acidic pH: The primary amine of sarcolysine would be protonated at low pH, increasing its water solubility. The N-formyl group is not basic and therefore this mechanism of solubilization is removed.

-

Increase solubility in polar organic solvents: The added polarity of the amide bond might enhance solubility in solvents like ethanol, methanol, and acetone.

-

Alter hydrogen bonding capacity: The formyl group can act as a hydrogen bond acceptor, which could influence its interaction with protic solvents.

Anticipated Effects on Stability

The N-formyl group is generally stable, but it can be susceptible to hydrolysis under strong acidic or basic conditions. The primary stability concern for sarcolysine and its derivatives stems from the highly reactive bis(2-chloroethyl)amino group, which is responsible for its alkylating activity.

Diagram 1: General Degradation Pathway of Nitrogen Mustards

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (S)-N-Formylsarcolysine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of (S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine (melphalan). The protocol is designed for small-scale laboratory synthesis and is based on established methods for the synthesis of sarcolysine and the subsequent N-formylation of amino acids.

Introduction

Sarcolysine, also known as melphalan, is a phenylalanine derivative of nitrogen mustard. It is a bifunctional alkylating agent that has been used in chemotherapy. The N-formyl derivative, this compound, is of interest for research purposes, potentially as a protected intermediate for further chemical modifications or as a compound with modified biological activity. The following protocol outlines a two-step synthesis commencing with commercially available (S)-Sarcolysine.

Experimental Protocols

Step 1: Preparation of (S)-Sarcolysine (Melphalan)

(S)-Sarcolysine is commercially available and it is recommended to procure it from a reliable chemical supplier. The synthesis of melphalan itself is a multi-step process and is not covered in this protocol. For research purposes, starting with the commercially available compound is the most practical approach.

Step 2: N-Formylation of (S)-Sarcolysine

This protocol is adapted from the established method of N-formylating amino acids using acetic formic anhydride generated in situ from formic acid and acetic anhydride. This method is known for its high yields and clean reaction profile.[1][2][3][4]

Materials:

-

(S)-Sarcolysine (Melphalan)

-

Formic acid (≥95%)

-

Acetic anhydride

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-Sarcolysine (1.0 eq) in formic acid (10-15 mL per gram of sarcolysine). Cool the flask in an ice bath to 0°C with continuous stirring.

-

Formation of Acetic Formic Anhydride: While maintaining the temperature at 0°C, slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution over a period of 15-20 minutes.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature. Let the reaction proceed at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The pure fractions, as identified by TLC, are collected and the solvent is removed under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the expected quantitative data for the N-formylation step based on literature reports for similar reactions.[1][5][6]

| Parameter | Expected Value | Notes |

| Reaction Time | 2-4 hours | Monitored by TLC for completion. |

| Yield | 85-95% | The yield can vary based on the scale of the reaction and the purity of the starting materials. High yields are generally expected with this method.[1][5] |

| Purity (post-column) | >98% | Assessed by analytical techniques such as HPLC or NMR spectroscopy. |

| Appearance | White solid | The physical appearance of the final product. |

| Characterization Data | Consistent | The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure. |

Mandatory Visualization

.dot

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 5. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

- 6. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (S)-N-Formylsarcolysine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine, presents a unique building block for the synthesis of novel peptides and peptidomimetics. The incorporation of this N-formyl, N-methyl amino acid can impart specific properties to peptides, including enhanced stability, altered conformation, and potent biological activity. Sarcolysine itself, a phenylalanine derivative of a nitrogen mustard, is known for its cytotoxic effects, making its peptide conjugates promising candidates for targeted cancer therapy. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS).

Applications in Drug Development